

statistical analysis of experimental data for 3ethenyl-1-methylpyrrolidin-3-ol

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Compound of Interest

Compound Name: 3-ethenyl-1-methylpyrrolidin-3-ol

Cat. No.: B6202525

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Comparative Analysis of 1-Methyl-3-pyrrolidinol and 1-Ethyl-3-pyrrolidinol

Abstract:

This guide provides a comparative statistical and methodological analysis of 1-methyl-3-pyrrolidinol and a close structural analog, 1-ethyl-3-pyrrolidinol. Due to the absence of publicly available experimental data for **3-ethenyl-1-methylpyrrolidin-3-ol**, this document focuses on these relevant alternatives to provide valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key physicochemical properties, details established synthesis protocols, and outlines a general methodology for the evaluation of biological activity. Visualizations of a representative synthetic workflow and a hypothetical signaling pathway are also presented to aid in conceptual understanding.

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] The substitution pattern on the pyrrolidine ring significantly influences the molecule's physicochemical properties, biological activity, and potential therapeutic applications. This guide focuses on two closely related N-alkyl-3-pyrrolidinol derivatives: 1-methyl-3-pyrrolidinol and 1-ethyl-3-pyrrolidinol. While 1-methyl-3-pyrrolidinol is a versatile intermediate in organic synthesis,[2][3] its ethyl analog provides a valuable point of comparison for understanding structure-activity relationships. This



document aims to provide a direct comparison of their properties and synthesis, offering a foundational resource for researchers exploring this chemical space.

Physicochemical Properties

A summary of the key physicochemical properties for 1-methyl-3-pyrrolidinol and 1-ethyl-3-pyrrolidinol is presented below. These properties are critical for predicting the behavior of these compounds in various experimental and biological systems.

Property	1-Methyl-3-pyrrolidinol	1-Ethyl-3-pyrrolidinol
Molecular Formula	C5H11NO[4]	C ₆ H ₁₃ NO[5][6]
Molecular Weight	101.15 g/mol [4]	115.17 g/mol [5][6]
Appearance	Clear colorless to pale yellow liquid[2][3]	Colorless to brown clear liquid[7][8]
Boiling Point	50-52 °C @ 1 mmHg[9]	59-61 °C @ 1 mmHg[6]
Density	0.921 g/mL at 25 °C[9]	0.967 g/mL at 25 °C[6]
Refractive Index	n20/D 1.464[9]	n20/D 1.467[6]
Flash Point	70.5 °C (159 °F)[9]	74 °C (165.2 °F)[6]
CAS Number	13220-33-2[9]	30727-14-1[5][6]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis of 1-methyl-3-pyrrolidinol and a general method for evaluating the biological activity of such compounds.

Synthesis of 1-Methyl-3-pyrrolidinol

This protocol is adapted from a common synthetic route involving the cyclization of 1,4-dichloro-2-butanol with methylamine.[3][10]

Materials:



- 1,4-dichloro-2-butanol
- 40 wt% aqueous solution of methylamine
- Sodium hydroxide
- Ethanol
- Anhydrous magnesium sulfate
- 500 mL four-necked flask
- Autoclave
- Standard glassware for filtration, extraction, and distillation

Procedure:

- Charge a 500 mL four-necked flask with 250 g of a 40 wt% aqueous solution of methylamine and cool to 10 °C in an ice-water bath.
- While stirring, add 102 g of 1,4-dichloro-2-butanol dropwise, maintaining the temperature below 15 °C.
- Transfer the reaction mixture to a 500 mL autoclave. Seal the vessel and pressurize it to 1.0 ± 0.1 MPa.
- Heat the mixture to 120 ± 2 °C and stir for approximately 10 hours, monitoring the disappearance of the starting material by Gas Chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature and discharge the contents.
- Batchwise, add 110 g of solid sodium hydroxide, controlling the temperature below 50 °C. A
 large amount of methylamine gas will be released, and a white solid will precipitate. Stir for 1
 hour.
- Filter the mixture and separate the layers of the filtrate.



- To the upper organic phase, add 100 mL of ethanol and 18 g of anhydrous magnesium sulfate. Stir for 2-3 hours.
- Filter the mixture and concentrate the filtrate in vacuo to obtain a yellow, transparent, oily liquid.
- Purify the crude product by vacuum distillation to yield colorless and transparent 1-methyl-3-pyrrolidinol. (Expected yield: ~65%, Purity by HPLC: ~99%).[10]

General Protocol for In Vitro Biological Activity Screening

This protocol outlines a general workflow for assessing the potential biological activity of N-alkyl-3-pyrrolidinol derivatives, such as cytotoxicity and receptor binding, which are common starting points in drug discovery.

- 1. Cytotoxicity Assay (MTT Assay):
- Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of the test compounds (1-methyl-3-pyrrolidinol and 1-ethyl-3-pyrrolidinol) in the appropriate cell culture medium. Treat the cells with these dilutions and incubate for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
- 2. Receptor Binding Assay (Hypothetical Target: Muscarinic Acetylcholine Receptor):



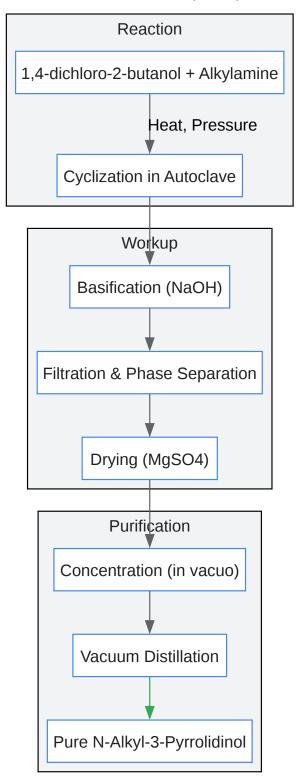
- Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the target receptor (e.g., CHO cells expressing the M1 muscarinic receptor).
- Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-N-methylscopolamine), and varying concentrations of the test compounds.
- Incubation: Incubate the mixture at room temperature to allow for competitive binding to reach equilibrium.
- Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.
- Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the inhibition constant (Ki) for each compound by analyzing the competitive binding curves.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a hypothetical signaling pathway for which these compounds could be investigated.



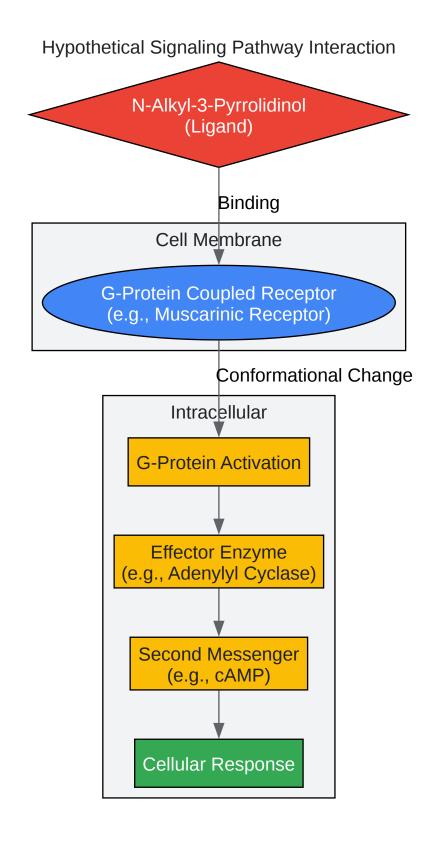
Synthetic Workflow for N-Alkyl-3-Pyrrolidinols



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Caption: Synthetic Workflow for N-Alkyl-3-Pyrrolidinols





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Caption: Hypothetical Signaling Pathway Interaction



Conclusion

This guide provides a foundational comparison between 1-methyl-3-pyrrolidinol and 1-ethyl-3-pyrrolidinol, highlighting their key physicochemical differences and outlining standardized synthetic and analytical protocols. The data indicates that increasing the N-alkyl chain from methyl to ethyl results in a modest increase in molecular weight, boiling point, density, and flash point. These differences, while seemingly small, can have significant implications for reaction kinetics, solubility, and biological interactions. The provided protocols offer a starting point for the synthesis and evaluation of these and other related pyrrolidinol derivatives. The visualizations serve to simplify complex workflows and conceptual pathways, providing a clear and accessible resource for researchers in the field of drug discovery and development. Further experimental investigation into the comparative biological activities of these compounds is warranted to fully elucidate their structure-activity relationships.

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